(5E)-3-[(4-methoxyanilino)methyl]-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
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Overview
Description
(5E)-3-[(4-methoxyanilino)methyl]-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound with a thiazolidinone core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-[(4-methoxyanilino)methyl]-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 4-methoxyaniline with an appropriate aldehyde to form a Schiff base, followed by cyclization with thioglycolic acid to yield the thiazolidinone ring. The reaction conditions often require a solvent such as ethanol and a catalyst like acetic acid, with the reaction being carried out under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(5E)-3-[(4-methoxyanilino)methyl]-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like sodium methoxide or other nucleophiles can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines.
Scientific Research Applications
Chemistry
In chemistry, (5E)-3-[(4-methoxyanilino)methyl]-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
Biologically, this compound has shown potential as an antimicrobial agent. Studies have demonstrated its effectiveness against a range of bacterial and fungal pathogens.
Medicine
In medicine, the compound is being investigated for its anti-inflammatory and anticancer properties. It has shown promise in preclinical studies for inhibiting the growth of cancer cells and reducing inflammation.
Industry
Industrially, this compound can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (5E)-3-[(4-methoxyanilino)methyl]-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis. In cancer cells, the compound may induce apoptosis by activating specific signaling pathways and inhibiting key enzymes involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Compounds with similar thiazolidinone cores, such as 2,4-thiazolidinedione, share structural similarities.
Aniline Derivatives: Compounds like dichloroaniline have similar aniline moieties.
Uniqueness
What sets (5E)-3-[(4-methoxyanilino)methyl]-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one apart is its combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both methoxy and nitro groups, along with the thiazolidinone ring, allows for diverse chemical modifications and a broad spectrum of biological activities.
Properties
IUPAC Name |
(5E)-3-[(4-methoxyanilino)methyl]-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4S2/c1-25-15-8-4-13(5-9-15)19-11-20-17(22)16(27-18(20)26)10-12-2-6-14(7-3-12)21(23)24/h2-10,19H,11H2,1H3/b16-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFTFDOAUNHLWSJ-MHWRWJLKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCN2C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NCN2C(=O)/C(=C\C3=CC=C(C=C3)[N+](=O)[O-])/SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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